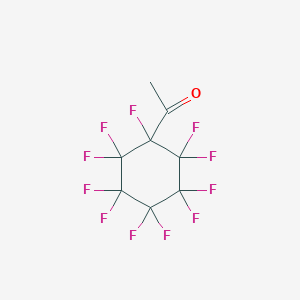

Methyl perfluorocyclohexyl ketone

Description

Methyl perfluorocyclohexyl ketone is a fluorinated cyclic ketone characterized by a fully fluorinated cyclohexane ring substituted with a methyl ketone group. The compound’s high thermal and chemical stability is attributed to the strong C-F bonds in the perfluorinated cyclohexyl backbone, a feature common to perfluorinated compounds (PFCs) .

Properties

IUPAC Name |

1-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F11O/c1-2(20)3(9)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQJWAHHOLBOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001202413 | |

| Record name | 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261761-77-7 | |

| Record name | 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261761-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl perfluorocyclohexyl ketone can be synthesized through several methods. One common approach involves the reaction of perfluorocyclohexyl iodide with methyl magnesium bromide, followed by oxidation using a suitable oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl perfluorocyclohexyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Amines, thiols

Major Products Formed

Oxidation: Perfluorocyclohexyl carboxylic acid

Reduction: Perfluorocyclohexyl alcohol

Substitution: Various substituted perfluorocyclohexyl derivatives

Scientific Research Applications

Methyl perfluorocyclohexyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl perfluorocyclohexyl ketone exerts its effects is primarily through its interactions with molecular targets such as enzymes and proteins. The perfluorinated cyclohexyl ring provides a hydrophobic environment that can influence the binding affinity and specificity of the compound to its targets. Additionally, the ketone group can participate in various chemical reactions, further modulating its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Perfluorocyclohexyl Carbonyl Fluoride

- Structure : Contains a carbonyl fluoride group (-COF) instead of a methyl ketone (-COCH₃).

- Applications : Primarily used as a precursor in fluoropolymer synthesis, whereas methyl perfluorocyclohexyl ketone may serve as a specialty solvent or intermediate in high-stability materials .

2-Fluorophenyl Cyclohexyl Ketone

- Structure : Features a cyclohexyl group and a fluorinated aromatic ring (2-fluorophenyl) instead of a fully fluorinated cyclohexane ring.

- Properties : Lower thermal stability compared to this compound due to the absence of perfluorination. Molecular weight = 206.26 g/mol .

- Applications : Used in pharmaceutical intermediates, contrasting with the industrial applications of perfluorinated ketones .

Ammonium Perfluorooctanesulfonate (C-8)

- Structure : A sulfonate salt with a perfluorinated carbon chain.

- Toxicity : Documented bioaccumulative and toxic effects, whereas this compound’s toxicity profile remains less studied but is presumed safer due to its cyclic structure and lack of sulfonate groups .

Comparative Data Table

| Property | This compound | Perfluorocyclohexyl Carbonyl Fluoride | 2-Fluorophenyl Cyclohexyl Ketone | Ammonium Perfluorooctanesulfonate (C-8) |

|---|---|---|---|---|

| Molecular Formula | C₇F₁₁COCH₃ (inferred) | C₇F₁₁COF | C₁₃H₁₅FO | C₈F₁₇SO₃NH₄ |

| Thermal Stability | High (>300°C) | Moderate (~200°C) | Low (<150°C) | High (~250°C) |

| Key Functional Group | Methyl ketone | Carbonyl fluoride | Aromatic ketone | Sulfonate |

| Primary Use | Specialty solvents | Fluoropolymer synthesis | Pharmaceutical intermediates | Surfactants, firefighting foams |

| Toxicity | Low (predicted) | Moderate (corrosive) | Low | High (bioaccumulative) |

| Regulatory Status | Unregulated | Unregulated | Unregulated | Restricted |

Biological Activity

Methyl perfluorocyclohexyl ketone (MPC) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of MPC, focusing on its mechanisms of action, toxicological profiles, and implications for health and disease.

Chemical Structure and Properties

MPC belongs to a class of compounds known as perfluorinated ketones. Its structure includes a cyclohexane ring fully substituted with fluorine atoms, which imparts distinctive physicochemical properties such as high stability and lipophilicity. The presence of the ketone functional group enhances its reactivity, making it a subject of interest in various biochemical applications.

The biological activity of MPC is primarily attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds can modulate enzyme activity, particularly proteases, which are crucial in numerous physiological processes.

Inhibition of Proteolytic Enzymes

MPC and similar fluorinated ketones have been shown to inhibit serine and cysteine proteases effectively. These enzymes play significant roles in cell signaling, apoptosis, and immune responses. The inhibition mechanism typically involves the formation of covalent bonds with the active site of the enzyme, thereby blocking substrate access and preventing enzymatic activity .

Toxicological Profiles

Understanding the toxicological aspects of MPC is critical for assessing its safety for potential therapeutic applications. Studies have highlighted several adverse effects associated with exposure to fluorinated compounds:

- Acute Toxicity : High doses of MPC can lead to symptoms such as gastrointestinal distress, neurological impairment, and respiratory issues. For instance, exposure to elevated concentrations has been linked to central nervous system depression and metabolic acidosis .

- Chronic Exposure : Long-term exposure may result in cumulative toxicity effects, including liver damage and alterations in metabolic enzyme activities. Specifically, compounds like methyl ethyl ketone (MEK), which share structural similarities with MPC, have demonstrated significant hepatic enzyme induction .

Case Studies

Several case studies illustrate the biological implications of MPC exposure:

- Neurological Effects : A case involving a worker exposed to paint containing MEK revealed persistent neurological symptoms post-exposure. This included cognitive deficits and motor coordination issues, suggesting that similar compounds like MPC could pose risks under certain conditions .

- Inflammatory Responses : In animal models, administration of fluorinated ketones has shown to modulate inflammatory responses by inhibiting key proteases involved in immune activation. For example, studies demonstrated that specific peptidyl fluoromethyl ketones could reduce inflammation in arthritic models by targeting cathepsin B activity .

Research Findings

Recent studies have focused on the synthesis and application of MPC in medicinal chemistry:

- Synthesis Techniques : Advances in synthetic methods allow for the efficient production of MPC derivatives with tailored biological activities. These derivatives can serve as probes for studying proteolytic pathways and developing targeted therapies for diseases such as cancer .

- Therapeutic Potential : The ability of MPC to selectively inhibit proteases positions it as a candidate for drug development aimed at treating conditions characterized by excessive proteolytic activity, including certain cancers and viral infections .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Protease Inhibition | Covalent modification of active sites | Potential therapeutic use in cancer treatment |

| Neurological Effects | CNS depression at high doses | Risk assessment for occupational exposure |

| Inflammatory Modulation | Inhibition of cathepsin B | Therapeutic strategies for autoimmune diseases |

Q & A

Q. What safety protocols are critical when handling methyl perfluorocyclohexyl ketone in laboratory settings?

this compound, as a fluorinated compound, requires stringent safety measures due to potential peroxide formation and reactivity. Key protocols include:

- Peroxide checks : Regularly monitor for peroxide formation using iodometric titration or test strips, especially after prolonged storage .

- Inhibitor verification : Confirm sufficient inhibitor levels (e.g., BHT) to suppress autoxidation .

- Visual inspection : Use a flashlight to detect crystalline deposits in amber bottles, which may indicate decomposition .

- High-hazard procedures : Avoid working alone during distillation or purification steps. Implement engineering controls (e.g., fume hoods) and emergency showers .

Q. What analytical techniques are recommended for structural characterization of this compound?

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : NMR identifies fluorine environments, while NMR resolves carbonyl and cyclohexyl carbon signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M-H] ions) and fragmentation patterns .

- Elemental analysis : Validate purity and stoichiometry (C, H, F content) .

- FT-IR spectroscopy : Detect characteristic C=O (1700–1750 cm) and C-F (1000–1300 cm) stretches .

Q. What synthetic routes are documented for this compound?

Synthesis often involves fluorinated precursors and ketone-forming reactions:

- Halogenated intermediates : Start with perfluorocyclohexane derivatives (e.g., bromo- or chloro-perfluorocyclohexane) and employ Friedel-Crafts acylation or Grignard reactions with methylating agents .

- Catalytic fluorination : Use transition-metal catalysts (e.g., Pd/C) to introduce fluorine atoms into the cyclohexyl backbone .

- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) to isolate the product .

Advanced Research Questions

Q. How can researchers optimize chromatographic methods for quantifying this compound in environmental samples?

Advanced quantification requires tailored chromatographic conditions:

- Column selection : Use a reverse-phase C18 column (2.1 × 100 mm, 1.7 µm) for high resolution .

- Mobile phase : Gradient elution with methanol:water (70:30) containing 2 mM ammonium acetate improves peak symmetry .

- Detection : Couple LC with tandem MS (LC-MS/MS) in multiple reaction monitoring (MRM) mode for sensitivity (LOD: 0.1 ng/mL) .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enhances recovery rates (~90%) .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic addition reactions?

The compound’s reactivity is governed by electron-withdrawing fluorine atoms and the ketone group:

- Electrophilic carbonyl : Fluorine substituents increase electrophilicity, accelerating nucleophilic attack (e.g., Grignard reagents or hydrides) .

- Steric effects : The perfluorocyclohexyl group imposes steric hindrance, favoring regioselective reactions at the methyl ketone site .

- Kinetic studies : Monitor reaction progress via in situ NMR to track intermediate formation .

Q. How can environmental persistence studies of this compound be designed to assess bioaccumulation?

Use a tiered approach:

- Hydrolysis/photolysis : Expose the compound to UV light (254 nm) and analyze degradation products via LC-HRMS .

- Bioaccumulation assays : Conduct in vitro tests with human hepatocyte models (e.g., HepG2 cells) to measure uptake and metabolite profiles .

- Ecotoxicity screening : Evaluate acute toxicity in Daphnia magna (48-hr EC) and chronic effects in algal growth inhibition tests .

Q. What frameworks guide experimental design for studying this compound’s biological activity?

Adopt the PICO and FINER frameworks:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.